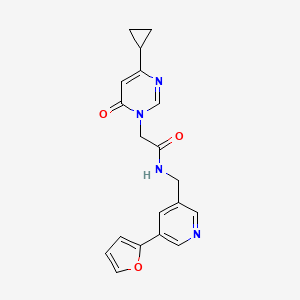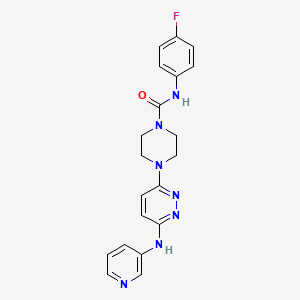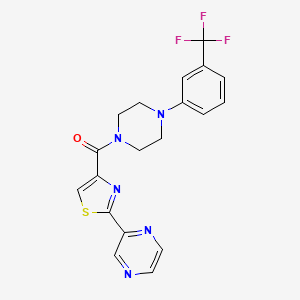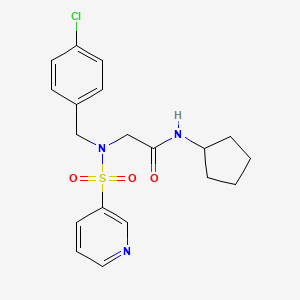
2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a chemical compound known for its intricate structure and significant relevance in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide involves a multi-step process. Typically, it starts with the preparation of key intermediates, followed by coupling reactions and cyclizations.
Step 1: : Preparation of the pyrimidine intermediate through condensation of appropriate nitriles or amidines with suitable aldehydes or ketones.
Step 2: : Functionalization of the pyrimidine ring to introduce the cyclopropyl group and other substituents under controlled conditions.
Step 3: : Coupling of the pyrimidine intermediate with the furan-pyridine moiety using palladium-catalyzed cross-coupling reactions.
Step 4: : Final steps involve amide bond formation through the reaction of amines with activated esters or anhydrides.
Industrial Production Methods:
In an industrial setting, the production is scaled up using optimized conditions to ensure high yield and purity. This often involves continuous flow chemistry techniques and automated reaction monitoring to maintain consistency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions at specific sites, particularly the furan and pyrimidine rings.
Reduction: : Reduction reactions can be employed to modify the functional groups on the pyrimidine ring.
Substitution: : Nucleophilic substitution reactions are common, especially at the cyclopropyl and pyridine moieties.
Common Reagents and Conditions:
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium, platinum, and copper catalysts for coupling reactions.
Major Products:
Oxidative products include hydroxylated derivatives.
Reductive products are often deoxygenated or reduced carbonyl compounds.
Substitution reactions yield various substituted pyrimidine and furan derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Used as a building block for the synthesis of more complex molecules and heterocycles due to its versatile reactivity.
Biology:
Investigated for its potential as a bioactive molecule in drug discovery, particularly in targeting enzymes and receptors associated with diseases.
Medicine:
Explored for its therapeutic properties, especially in the development of anti-inflammatory, antiviral, and anticancer agents.
Industry:
Utilized in the development of specialty chemicals, materials science, and as a precursor for advanced polymers.
Mecanismo De Acción
The mechanism by which 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide exerts its effects is primarily through interaction with specific molecular targets, including enzymes and receptors. It can inhibit or activate these targets, modulating biochemical pathways to achieve desired therapeutic outcomes.
Comparación Con Compuestos Similares
4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-methylacetamide.
5-(furan-2-yl)pyridin-3-yl)methyl)-acetamide.
Pyrimidine derivatives with varying substituents.
Uniqueness:
2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide stands out due to its combined structural elements, which confer unique reactivity and biological activity not typically seen in simpler analogs.
Propiedades
IUPAC Name |
2-(4-cyclopropyl-6-oxopyrimidin-1-yl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-18(11-23-12-22-16(7-19(23)25)14-3-4-14)21-9-13-6-15(10-20-8-13)17-2-1-5-26-17/h1-2,5-8,10,12,14H,3-4,9,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDNOZOZRSXARC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC(=O)NCC3=CC(=CN=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2995090.png)
![3-Methyl-6-{[1-(naphthalene-1-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2995094.png)
![4-Fluoro-2-{[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]amino}phenol](/img/structure/B2995095.png)


![N-(4-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide](/img/new.no-structure.jpg)



![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2995106.png)
![1-(4-fluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2995107.png)
![4-[4-(2-methoxyphenyl)piperazin-1-yl]-5-methyl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2995108.png)
![2-(2-((2-morpholinoethyl)amino)-1H-benzo[d]imidazol-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2995110.png)

